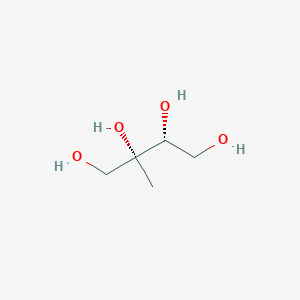
4-Bromo-3,5-difluoroanisole
Overview
Description
Synthesis Analysis
The synthesis of related bromo and difluoroanisole derivatives involves advanced techniques to achieve high selectivity and yield. For example, a continuous, homogeneous bromination technology in a modular microreaction system has been developed for the synthesis of 4-bromo-3-methylanisole, showcasing high selectivity and control over by-products (Xie et al., 2020). Although this study focuses on a methyl variant, the methodology provides valuable insights into the synthesis of 4-Bromo-3,5-difluoroanisole by highlighting the effectiveness of bromination techniques in a controlled environment.
Molecular Structure Analysis
The molecular structures and conformational properties of difluoroanisoles have been extensively studied. For instance, research on 4-fluoroanisole and 3,4-difluoroanisole using gas electron diffraction and quantum chemical methods revealed the existence of planar conformers and provided detailed insights into the molecular geometry (Giricheva et al., 2004). This analysis aids in understanding the molecular structure of 4-Bromo-3,5-difluoroanisole by comparison, suggesting that the presence of bromo and difluoro groups significantly influences the compound's conformation and stability.
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Bromo-3,5-difluoroanisole can be inferred from studies on similar compounds. Regiospecific allylic bromination techniques have been employed to synthesize various brominated and fluorinated compounds, showcasing the versatility and potential transformations of these molecules (Martins, 2002). These methodologies underline the reactive nature of bromo and difluoroanisoles, indicating that 4-Bromo-3,5-difluoroanisole can undergo a range of chemical reactions to form complex structures, making it an essential intermediate in organic synthesis.
Physical Properties Analysis
The study of molecular structure, conformation, and ideal gas thermodynamic properties of difluoroanisoles provides comprehensive insights into their physical properties (Dorofeeva et al., 2006). This research indicates that the presence of difluoro groups impacts the planarity, symmetry, and thermodynamic behavior of the molecules, suggesting that 4-Bromo-3,5-difluoroanisole possesses distinct physical properties that could influence its application in various chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Bromo-3,5-difluoroanisole, such as reactivity, stability, and interactions with other compounds, can be derived from its structural analogs. The synthesis and application of bromo and difluoro derivatives in creating heterocycles and fluorinated compounds demonstrate the chemical versatility and potential utility of 4-Bromo-3,5-difluoroanisole in developing pharmaceuticals and materials (Martins et al., 2003).
Scientific Research Applications
Summary of the Application
4-Bromo-3,5-difluoroanisole is used to prepare difluorophenacyl analogs. These analogs act as inhibitors of cyclin-dependent kinases, which are enzymes that play a crucial role in cell cycle regulation .
Methods of Application or Experimental Procedures
While the exact procedures aren’t specified in the sources, the general process would involve organic synthesis techniques to convert 4-Bromo-3,5-difluoroanisole into the desired difluorophenacyl analogs .
Results or Outcomes
The outcomes of this application are the production of difluorophenacyl analogs that can inhibit cyclin-dependent kinases . The exact quantitative data or statistical analyses are not provided in the sources.
2. Synthesis of Aminopyridine N-Oxides for Selective Inhibition of p38 MAP Kinase
Summary of the Application
4-Bromo-3,5-difluoroanisole is used to synthesize aminopyridine N-oxides. These compounds are used for the selective inhibition of p38 MAP kinase, a protein kinase involved in cellular responses to stress and inflammation .
Methods of Application or Experimental Procedures
The exact procedures are not detailed in the sources, but the synthesis of aminopyridine N-oxides would typically involve organic synthesis techniques, using 4-Bromo-3,5-difluoroanisole as a starting material .
Results or Outcomes
The result of this application is the production of aminopyridine N-oxides that can selectively inhibit p38 MAP kinase . The exact quantitative data or statistical analyses are not provided in the sources.
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMNTXYFBBTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369315 | |
| Record name | 4-Bromo-3,5-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluoroanisole | |
CAS RN |
202865-61-0 | |
| Record name | 2-Bromo-1,3-difluoro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-difluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)


